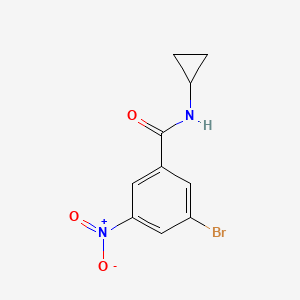

3-Bromo-N-cyclopropyl-5-nitrobenzamide

Beschreibung

3-Bromo-N-cyclopropyl-5-nitrobenzamide is a benzamide derivative featuring a bromine atom at position 3, a nitro group at position 5, and a cyclopropylamide substituent. Its molecular formula is inferred as C₁₀H₈BrN₂O₃, with a molecular weight of approximately 289.09 g/mol. The nitro group is a strong electron-withdrawing moiety, which enhances electrophilic reactivity and may contribute to applications in pharmaceutical intermediates or agrochemical synthesis . Limited data from PubChem () suggests its role as a specialty chemical, though detailed experimental properties remain underreported.

Eigenschaften

IUPAC Name |

3-bromo-N-cyclopropyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c11-7-3-6(4-9(5-7)13(15)16)10(14)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXXLHHAEOPFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649998 | |

| Record name | 3-Bromo-N-cyclopropyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-17-3 | |

| Record name | 3-Bromo-N-cyclopropyl-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-cyclopropyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-nitrobenzamide typically involves the bromination of N-cyclopropyl-5-nitrobenzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzamide ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-N-cyclopropyl-5-nitrobenzamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-cyclopropyl-5-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

- Molecular Formula : C₁₀H₉BrN₂O₃

- Molecular Weight : 285.1 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modification reactions, including substitution and reduction processes.

Biology

- Antimicrobial Activity : Research indicates that 3-Bromo-N-cyclopropyl-5-nitrobenzamide exhibits significant antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind to cellular components, leading to cell death in microbial strains.

- Anticancer Potential : Similar compounds have shown promise as hypoxia-activated prodrugs, selectively targeting cancer cells under low oxygen conditions typical of tumors. The compound's mechanism may involve enzyme inhibition and modulation of cell signaling pathways.

Medicine

- Therapeutic Applications : Ongoing studies explore its potential as a therapeutic agent. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that 3-Bromo-N-cyclopropyl-5-nitrobenzamide can inhibit specific enzymes involved in cancer metabolism, showcasing its potential as an anticancer agent.

- Mechanistic Insights : Studies reveal how the compound's nitro group is crucial for its biological activity, particularly in generating reactive species that can damage cellular components.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-cyclopropyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The bromine atom and cyclopropyl group contribute to the compound’s overall reactivity and binding affinity to target molecules . Specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity and Stability

Research Findings on Comparative Properties

- Reactivity : The nitro group in 3-Bromo-N-cyclopropyl-5-nitrobenzamide facilitates nucleophilic aromatic substitution, making it superior to fluoro analogs in coupling reactions .

- Lipophilicity : Methyl and fluoro substituents enhance membrane permeability, whereas nitro groups may limit absorption due to polar effects .

Biologische Aktivität

3-Bromo-N-cyclopropyl-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-N-cyclopropyl-5-nitrobenzamide includes a bromine atom, a cyclopropyl group, and a nitro group attached to a benzamide core. This unique arrangement imparts distinct steric and electronic properties that influence its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈BrN₃O₂ |

| Molecular Weight | 260.08 g/mol |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

The biological activity of 3-Bromo-N-cyclopropyl-5-nitrobenzamide is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The nitro group can undergo bioreduction to form reactive intermediates that participate in cellular processes, including:

- Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites, thus altering metabolic pathways.

- Cell Signaling Modulation: Interactions with signaling pathways can lead to changes in gene expression and cellular metabolism, which is crucial for therapeutic applications against diseases such as cancer.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that 3-Bromo-N-cyclopropyl-5-nitrobenzamide exhibits significant activity against various microbial strains. The mechanism involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death .

Anticancer Activity

Studies have shown that compounds with similar structures can act as hypoxia-activated prodrugs, selectively targeting cancer cells. The presence of the nitro group in 3-Bromo-N-cyclopropyl-5-nitrobenzamide suggests potential as an anticancer agent, particularly under hypoxic conditions typical of tumor environments .

Case Studies and Research Findings

-

Inhibition Studies:

- A study demonstrated that 3-Bromo-N-cyclopropyl-5-nitrobenzamide inhibited certain cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.

- Another investigation highlighted its effectiveness against drug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .

- Mechanistic Insights:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.